molecular formula C8H5F2N B1445399 3,4-Difluoro-5-methylbenzonitrile CAS No. 1803833-51-3

3,4-Difluoro-5-methylbenzonitrile

Cat. No. B1445399
CAS RN: 1803833-51-3
M. Wt: 153.13 g/mol
InChI Key: ATSPMHCCJTYZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-5-methylbenzonitrile, also known as 2,4-difluoro-5-methylbenzonitrile, is a compound that belongs to the family of benzene derivatives . It has a molecular formula of C8H5F2N and a molecular weight of 153.13 g/mol .


Molecular Structure Analysis

The InChI code for 3,4-Difluoro-5-methylbenzonitrile is 1S/C8H5F2N/c1-5-2-6 (4-11)3-7 (9)8 (5)10/h2-3H,1H3 . This indicates that the compound has a benzene ring with two fluorine atoms and one methyl group attached to it, along with a nitrile group.


Physical And Chemical Properties Analysis

3,4-Difluoro-5-methylbenzonitrile is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

I have conducted a search for the scientific research applications of 3,4-Difluoro-5-methylbenzonitrile , but the available information does not provide specific applications. The search results mainly offer product information and availability from suppliers like Sigma-Aldrich, Smolecule, and BLD Pharm .

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

3,4-difluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSPMHCCJTYZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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